Cas no 7576-09-2 (1-benzyl-4-tert-butylpiperidine)
1-benzyl-4-tert-butylpiperidine Chemical and Physical Properties
Names and Identifiers
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- Piperidine,4-(1,1-dimethylethyl)-1-(phenylmethyl)-
- 1-benzyl-4-tert-butyl-piperidine; AC1L7OTY; NSC363745; SureCN10236431; 1-Benzyl-4-tert.-butyl-piperidin;
- 1-benzyl-4-tert-butylpiperidine
- 7576-09-2
- EN300-262535
- DTXSID90320704
- NSC-363745
- NSC363745
- SCHEMBL10236431
-
- MDL: MFCD29763308
- Inchi: 1S/C16H25N/c1-16(2,3)15-9-11-17(12-10-15)13-14-7-5-4-6-8-14/h4-8,15H,9-13H2,1-3H3
- InChI Key: JCOVUSCGLXPGCX-UHFFFAOYSA-N
- SMILES: N1(CC2C=CC=CC=2)CCC(CC1)C(C)(C)C
Computed Properties
- Exact Mass: 231.19885
- Monoisotopic Mass: 231.198699802g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 1
- Heavy Atom Count: 17
- Rotatable Bond Count: 3
- Complexity: 214
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.2
- Topological Polar Surface Area: 3.2Ų
Experimental Properties
- PSA: 3.24
- LogP: 3.88260
1-benzyl-4-tert-butylpiperidine Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-262535-1g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 1g |
$914.0 | 2023-09-14 | |
| Enamine | EN300-262535-5g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 5g |
$2650.0 | 2023-09-14 | |
| Enamine | EN300-262535-10g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 10g |
$3929.0 | 2023-09-14 | |
| Ambeed | A1083678-1g |
1-Benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 1g |
$655.0 | 2025-04-17 | |
| Enamine | EN300-262535-0.05g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 0.05g |
$212.0 | 2024-06-18 | |
| Enamine | EN300-262535-0.1g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 0.1g |
$317.0 | 2024-06-18 | |
| Enamine | EN300-262535-0.25g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 0.25g |
$452.0 | 2024-06-18 | |
| Enamine | EN300-262535-0.5g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 0.5g |
$713.0 | 2024-06-18 | |
| Enamine | EN300-262535-1.0g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 1.0g |
$914.0 | 2024-06-18 | |
| Enamine | EN300-262535-2.5g |
1-benzyl-4-tert-butylpiperidine |
7576-09-2 | 95% | 2.5g |
$1791.0 | 2024-06-18 |
1-benzyl-4-tert-butylpiperidine Suppliers
1-benzyl-4-tert-butylpiperidine Related Literature
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Norihito Fukui,Keisuke Fujimoto,Hideki Yorimitsu,Atsuhiro Osuka Dalton Trans., 2017,46, 13322-13341
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Gaurav J. Shah,Eric P.-Y. Chiou,Ming C. Wu,Chang-Jin “CJ” Kim Lab Chip, 2009,9, 1732-1739
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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Qiaoe Wang,Meiling Lian,Xiaowen Zhu,Xu Chen RSC Adv., 2021,11, 192-197
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
Additional information on 1-benzyl-4-tert-butylpiperidine
Professional Introduction to 1-benzyl-4-tert-butylpiperidine (CAS No. 7576-09-2)
1-benzyl-4-tert-butylpiperidine, identified by its Chemical Abstracts Service (CAS) number 7576-09-2, is a significant compound in the field of pharmaceutical chemistry and drug development. This piperidine derivative exhibits unique structural and functional properties that make it a valuable intermediate in the synthesis of various bioactive molecules. The presence of both a benzyl group and a tert-butyl group on the piperidine ring imparts distinct steric and electronic characteristics, which are leveraged in medicinal chemistry for designing novel therapeutic agents.
The compound's molecular structure, characterized by a six-membered piperidine ring substituted with a benzyl moiety at the 1-position and a tert-butyl group at the 4-position, contributes to its versatility in chemical modifications. This architecture allows for further functionalization, enabling the development of diverse pharmacophores targeting various biological pathways. The benzyl group, in particular, is often employed as a protecting group or a linker in synthetic protocols, while the tert-butyl group provides steric hindrance, influencing the compound's solubility, metabolic stability, and binding affinity to biological targets.
In recent years, 1-benzyl-4-tert-butylpiperidine has garnered attention in the research community due to its potential applications in the design of central nervous system (CNS) drugs. Piperidine derivatives are well-known for their role in modulating neurotransmitter systems, and modifications at the 1- and 4-positions can fine-tune pharmacological properties. For instance, studies have demonstrated that compounds with similar structural motifs exhibit inhibitory effects on enzymes such as monoamine oxidase (MAO) and catechol-O-methyltransferase (COMT), which are crucial in managing neurodegenerative disorders like Parkinson's disease. The tert-butyl group enhances lipophilicity, facilitating blood-brain barrier penetration, while the benzyl group can be further derivatized to introduce additional pharmacological functionalities.
Moreover, the synthesis of 1-benzyl-4-tert-butylpiperidine has been optimized for scalability and efficiency, making it a practical choice for industrial applications. Modern synthetic methodologies often employ palladium-catalyzed cross-coupling reactions to construct the piperidine core, followed by selective alkylation to introduce the benzyl and tert-butyl groups. These processes align with green chemistry principles by minimizing waste and maximizing yield. Recent advances in flow chemistry have further improved the production of this compound, allowing for continuous manufacturing processes that enhance purity and reduce environmental impact.
The compound's utility extends beyond CNS drug development. It serves as a key intermediate in the synthesis of antiviral and antibacterial agents, where its structural features contribute to enhanced binding affinity and reduced toxicity. The benzyl group can be replaced with other aromatic or heteroaromatic moieties to explore new chemical space, while the tert-butyl group can be removed or modified to alter pharmacokinetic profiles. Such flexibility makes 1-benzyl-4-tert-butylpiperidine a cornerstone in medicinal chemistry libraries used by pharmaceutical companies worldwide.
Recent publications highlight its role in developing kinase inhibitors, where piperidine derivatives exhibit potent activity against targets implicated in cancer and inflammatory diseases. The steric bulk provided by the tert-butyl group helps optimize binding interactions within active sites, while the benzyl group can be functionalized to modulate selectivity. This dual functionality has been exploited to create compounds with improved therapeutic indices compared to earlier generations of drugs.
The compound's physicochemical properties also make it suitable for formulation into various drug delivery systems. Its moderate solubility in organic solvents allows for formulation into oral solids or solutions, while its stability under different storage conditions ensures long shelf life. Pharmaceutical companies often screen such intermediates for their compatibility with different excipients and processing techniques used in tablet manufacturing or liquid preparations.
In conclusion, 1-benzyl-4-tert-butylpiperidine (CAS No. 7576-09-2) is a versatile and highly valuable compound in pharmaceutical research and development. Its unique structural features enable diverse modifications, making it indispensable for designing novel therapeutics targeting neurological disorders, infectious diseases, and cancer. The compound's synthetic accessibility and favorable physicochemical properties further enhance its industrial relevance. As research continues to uncover new applications for piperidine derivatives, 1-benzyl-4-tert-butylpiperidine will undoubtedly remain at the forefront of medicinal chemistry innovation.
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